An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG36-amine
An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG36-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of methoxy-polyethylene glycol (36)-amine (m-PEG36-amine), a long-chain, discrete PEG (dPEG®) reagent. It details its use in bioconjugation, nanoparticle functionalization, and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The guide includes structured data, detailed experimental protocols, and workflow visualizations to support researchers in leveraging this versatile molecule.
Core Chemical Properties of m-PEG36-amine
m-PEG36-amine is a hydrophilic, monodisperse PEG linker featuring a terminal methoxy group and a reactive primary amine. The discrete and well-defined length of the 36-unit PEG chain ensures batch-to-batch consistency and precise control over the linker length in bioconjugates, which is crucial for optimizing the efficacy and pharmacokinetic properties of modified molecules.
The primary amine group serves as a versatile reactive handle for conjugation. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1] It can also be coupled to carboxyl groups using carbodiimide chemistry or react with aldehydes and ketones via reductive amination.[1]
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | C73H149NO36 | [2][3] |
| Molecular Weight | ~1617 g/mol | [2] |
| CAS Number | 32130-27-1 | |
| Purity | Typically ≥92-96% | |
| Appearance | Varies (e.g., liquid, low-melting solid) | - |
| Solubility | Water-soluble, soluble in various organic solvents (e.g., DMF, DMSO, CH2Cl2) | |
| Reactive Group | Primary Amine (-NH2) | |
| Storage Conditions | Typically -20°C, keep dry and protected from light |
Key Applications and Experimental Protocols
The unique properties of m-PEG36-amine make it a valuable tool in drug delivery, bioconjugation, and materials science. Its long, hydrophilic chain can enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prevent non-specific protein binding to surfaces.
Experimental Protocol 1: General Procedure for Coupling m-PEG36-amine to a Carboxylated Surface (e.g., Protein, Nanoparticle) using EDC/NHS Chemistry
This two-step protocol is a widely used method for forming a stable amide bond between the amine group of m-PEG36-amine and a carboxyl group on a target molecule or surface.
Materials:
-
Carboxyl-containing molecule (Protein #1 or carboxylated nanoparticle)
-
m-PEG36-amine
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Preparation: Equilibrate EDC, Sulfo-NHS, and m-PEG36-amine to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use.
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule (Protein #1) in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A typical molar ratio is a 2 to 5-fold molar excess of EDC and Sulfo-NHS over the protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms a semi-stable amine-reactive Sulfo-NHS ester.
-
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted cross-linking if the target amine-molecule also contains carboxyl groups, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Immediately add the m-PEG36-amine solution (dissolved in Coupling Buffer) to the activated molecule solution. A 10 to 50-fold molar excess of the PEG-amine reagent is often used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted Sulfo-NHS esters and stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted m-PEG36-amine and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Experimental Protocol 2: Reaction of m-PEG36-amine with an NHS Ester-Activated Molecule
This protocol is a straightforward method for conjugating m-PEG36-amine to a molecule that has been pre-activated with an N-hydroxysuccinimide ester.
Materials:
-
NHS ester-activated molecule
-
m-PEG36-amine
-
Reaction Buffer: Amine-free buffer such as PBS, borate buffer, or carbonate buffer, pH 7.2-8.5. Do not use Tris or glycine buffers.
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Preparation: Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous organic solvent (e.g., DMSO) before diluting into the Reaction Buffer. Dissolve the m-PEG36-amine in the Reaction Buffer.
-
Conjugation: Add the m-PEG36-amine solution to the NHS-ester solution. A 1:1 to 2:1 molar ratio of amine to NHS ester is a common starting point. The optimal ratio should be determined empirically.
-
Incubation: Stir the reaction mixture for 3 to 24 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Quenching: Add the Quenching Solution to consume any unreacted NHS esters.
-
Purification: Purify the final conjugate using standard methods such as column chromatography, HPLC, or dialysis to remove unreacted starting materials.
Visualizing Workflows with Graphviz
The following diagrams illustrate common experimental workflows and logical relationships involving m-PEG36-amine.
Caption: Workflow for EDC/NHS-mediated coupling of m-PEG36-amine to a protein.
Caption: Workflow for surface functionalization of nanoparticles with m-PEG36-amine.
Caption: Logical relationship of m-PEG36-amine as a linker in PROTAC synthesis.
